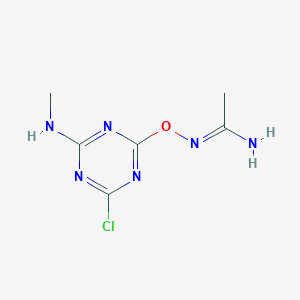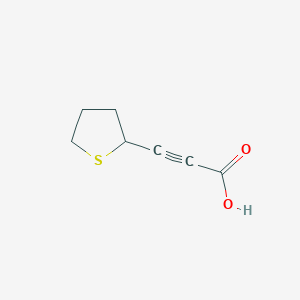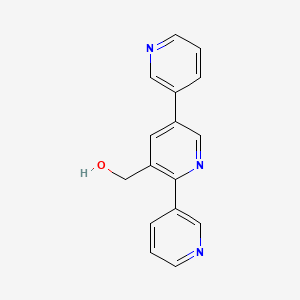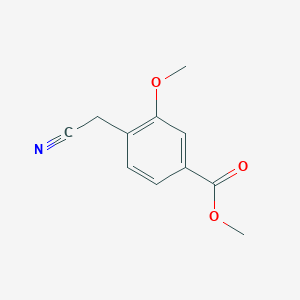
Methyl 4-(cyanomethyl)-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyanomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position, a cyanomethyl group at the 4-position, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyanomethyl)-3-methoxybenzoate typically involves the esterification of 4-(cyanomethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(cyanomethyl)-3-methoxybenzoic acid+methanolH2SO4Methyl 4-(cyanomethyl)-3-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing by-products. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(cyanomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(carboxymethyl)-3-methoxybenzoic acid.
Reduction: 4-(cyanomethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(cyanomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(cyanomethyl)-3-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The cyanomethyl group can undergo further metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 3-methoxybenzoate: Lacks the cyanomethyl group, affecting its reactivity in oxidation and reduction reactions.
4-(cyanomethyl)-3-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Methyl 4-(cyanomethyl)-3-methoxybenzoate is unique due to the presence of both the methoxy and cyanomethyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl 4-(cyanomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7H,5H2,1-2H3 |
Clave InChI |
KGDNHKFZIQBZJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


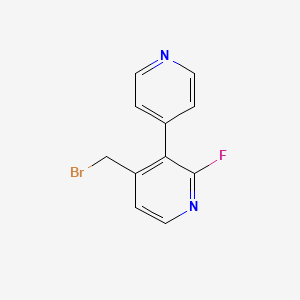

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)


![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
